molecular formula C25H28ClN3O6S B5495837 4-[2-(4-CHLOROPHENYL)-4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE

4-[2-(4-CHLOROPHENYL)-4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE

Cat. No.: B5495837
M. Wt: 534.0 g/mol
InChI Key: SISGNEIXWVTLFV-XTQSDGFTSA-N
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Description

4-[2-(4-CHLOROPHENYL)-4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a morpholine moiety, and a sulfonamide group, making it a versatile candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-CHLOROPHENYL)-4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves multiple steps. One common method starts with the aminomethylation of 2-(4-chlorophenyl)-1-(4-alkoxyphenyl)ethanones, followed by reduction using lithium aluminum hydride to produce the corresponding propan-1-ols. The reaction with Grignard reagents then yields the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: The compound can participate in substitution reactions, particularly involving the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has shown promise in antimicrobial and antiurease activities. It has been investigated for its potential to inhibit bacterial growth and enzyme activity, making it a candidate for developing new antibiotics .

Medicine

In medicine, the compound’s structure suggests potential applications in drug development, particularly for targeting specific enzymes or receptors. Its ability to interact with biological molecules makes it a valuable tool for medicinal chemistry research.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-CHLOROPHENYL)-4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to its antimicrobial and antiurease effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-[(E)-[2-(4-chlorophenyl)-1-(2-morpholin-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O6S/c1-27(2)36(33,34)20-9-5-18(6-10-20)23(30)21-22(17-3-7-19(26)8-4-17)29(25(32)24(21)31)12-11-28-13-15-35-16-14-28/h3-10,22,30H,11-16H2,1-2H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISGNEIXWVTLFV-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Cl)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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